ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate
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Overview
Description
Ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with guanidine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, with the addition of a catalyst such as hydrochloric acid or sodium ethoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, often involves this compound.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate exerts its effects involves its interaction with biological targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-amino-4-oxo-1H-pyrimidin-5-yl)acetate: Similar structure but lacks the methyl group at the 6-position.
Methyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the methyl group at the 6-position, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-7(13)4-6-5(2)11-9(10)12-8(6)14/h3-4H2,1-2H3,(H3,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHAVBZUUKKSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=NC1=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=C(NC(=NC1=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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